
Gardiquimod
Descripción general
Descripción
Gardiquimod es un fármaco experimental que actúa selectivamente sobre las formas de ratón y humano del receptor tipo toll 7 (TLR7). Funciona como un modificador de la respuesta inmunitaria y es estructuralmente similar a otros compuestos imidazoquinolínicos como imiquimod y resiquimod . La estructura central de this compound es 1H-imidazo[4,5-c]quinolina .
Mecanismo De Acción
Gardiquimod funciona como un agonista específico para el receptor tipo toll 7 (TLR7). Al unirse al TLR7, this compound induce la activación de la vía del factor nuclear kappa-luz-cadena-realzador de las células B activadas (NF-κB) y el factor de regulación de interferón (IRF) . Esta activación conduce a la secreción de citoquinas proinflamatorias e interferones de tipo I, que desempeñan un papel crucial en la respuesta inmunitaria .
Análisis Bioquímico
Biochemical Properties
Gardiquimod interacts with TLR7, a pattern recognition receptor that plays a significant role in the antiviral immune response . Upon binding to TLR7, this compound triggers intracellular signaling pathways that lead to the activation of NF-κB . This interaction results in the secretion of cytokines such as interferon (IFN)-α and tumor-necrosis factor-α .
Cellular Effects
This compound has been shown to promote the proliferation of murine splenocytes, stimulate the activation of splenic T, NK and natural killer T (NKT) cells, and enhance the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) . It also increases the cytolytic activity of splenocytes against B16 and MCA-38 tumor cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to TLR7, which results in the activation of NF-κB . This binding interaction triggers intracellular signaling pathways, leading to the secretion of cytokines and the activation of immune responses .
Temporal Effects in Laboratory Settings
Upon resuspension, this compound is stable for 6 months at -20 °C . It is provided lyophilized and shipped at room temperature . Avoiding repeated freeze-thaw cycles is recommended to maintain its stability .
Dosage Effects in Animal Models
In murine models, this compound has been shown to improve the antitumor effects of tumor lysate-loaded DCs, resulting in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis . The exact dosage effects in animal models are not specified in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. It is known that this compound acts on the TLR7 pathway, which plays a crucial role in the antiviral immune response .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not clearly mentioned in the available literature. It is known that this compound acts on TLR7, which is localized to endosomes .
Subcellular Localization
This compound acts on TLR7, which is localized to endosomes . This endosomal localization allows TLR7 to scan for the presence of microbial RNA in the phagocytic cargo .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Gardiquimod se sintetiza a través de una serie de reacciones químicas que involucran la formación de la estructura central imidazoquinolínica. La ruta sintética específica y las condiciones de reacción son propiedad del fabricante, InvivoGen .
Métodos de Producción Industrial: this compound se produce industrialmente por InvivoGen en condiciones asépticas estrictas para garantizar la ausencia de contaminación bacteriana. El compuesto se proporciona en forma liofilizada y se reconstituye con agua libre de endotoxinas para su uso en investigación .
Análisis De Reacciones Químicas
Tipos de Reacciones: Gardiquimod se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el núcleo imidazoquinolínico, alterando su actividad biológica.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, lo que puede mejorar su actividad o especificidad.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden usar varios agentes halogenantes o nucleófilos para las reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
Mechanism of Action
Gardiquimod enhances the immune response against tumors by activating antigen-presenting cells, such as dendritic cells, and promoting the activation of T cells and natural killer cells. This leads to an increased cytolytic activity against tumor cells.
Case Studies and Findings
- In murine models, this compound has been shown to promote the proliferation of splenocytes and enhance their cytotoxic effects against various tumor cell lines, including B16 melanoma and MCA-38 colon adenocarcinoma .
- A study demonstrated that treatment with this compound resulted in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis .
- The expression of costimulatory molecules and interleukin-12 by macrophages was significantly increased upon treatment with this compound, indicating its potential as a vaccine adjuvant to enhance the efficacy of dendritic cell-based immunotherapies .
Antiviral Applications
HIV-1 Inhibition
this compound has shown promise as an antiviral agent, particularly against HIV-1. It functions by enhancing the innate immune response and inhibiting viral replication.
Research Findings
- Studies indicate that this compound significantly reduces HIV-1 infection in macrophages and activated peripheral blood mononuclear cells (PBMCs). It does this by inducing interferon-alpha transcription shortly after treatment, which persists for several days .
- The compound inhibits HIV-1 reverse transcriptase activity, suggesting dual mechanisms of action: immune system modulation and direct antiviral effects .
Vaccine Development
Adjuvant Properties
As an adjuvant, this compound enhances the effectiveness of vaccines by stimulating a robust immune response.
Recent Innovations
- A nanoparticle formulation incorporating this compound has been developed to improve immune responses to viral antigens. This formulation demonstrated superior cellular uptake compared to traditional alum-based adjuvants, leading to enhanced activation of various immune cells .
- Research shows that TLR7 agonists like this compound can significantly improve the efficacy of DC-based vaccines, making them more effective in inducing protective immunity against tumors .
Data Summary Table
Comparación Con Compuestos Similares
Gardiquimod es estructuralmente similar a otros compuestos imidazoquinolínicos como imiquimod y resiquimod . This compound es más potente que imiquimod en la activación del receptor tipo toll 7 . A diferencia de imiquimod, this compound no activa el receptor tipo toll 8 a bajas concentraciones, lo que lo hace más específico para el receptor tipo toll 7 .
Compuestos Similares:
Imiquimod: Otro compuesto imidazoquinolínico que activa el receptor tipo toll 7 pero es menos potente que this compound.
Resiquimod: Estructuralmente similar a this compound pero difiere por un cambio de oxígeno a nitrógeno.
La especificidad y la potencia únicas de this compound lo convierten en una herramienta valiosa en la investigación inmunológica y un candidato prometedor para el desarrollo terapéutico.
Actividad Biológica
Gardiquimod is an imidazoquinoline compound recognized primarily as a selective agonist for Toll-like receptor 7 (TLR7). This receptor plays a crucial role in the innate immune response, particularly in recognizing viral RNA and initiating antiviral signaling pathways. The biological activity of this compound has been extensively studied, demonstrating its potential in antiviral therapy and cancer immunotherapy.
This compound activates TLR7, leading to the stimulation of various intracellular signaling pathways, including the NF-κB and IRF pathways. This activation results in the production of pro-inflammatory cytokines and type I interferons, which are essential for mounting an effective immune response against viral infections and tumors.
Key Features:
- Specificity : this compound specifically activates human and mouse TLR7 without activating TLR8 at lower concentrations, although it may do so at higher concentrations (>10 µg/ml) .
- Potency : It exhibits greater potency compared to other TLR7 agonists like imiquimod .
Antiviral Activity
This compound has shown significant antiviral effects against various viruses, including HIV-1 and norovirus.
Case Study: HIV-1 Inhibition
In vitro studies have demonstrated that this compound effectively inhibits HIV-1 infection in activated peripheral blood mononuclear cells (PBMCs) and macrophages. The compound was able to:
- Induce the expression of interferon-alpha (IFN-α), which plays a critical role in antiviral defense.
- Reduce HIV-1 replication significantly when administered prior to or shortly after infection .
The mechanism involves both direct inhibition of reverse transcriptase activity and enhancement of the host's immune response through cytokine production .
Table 1: Antiviral Efficacy of this compound Against HIV-1
Study | Concentration (µM) | % Inhibition of HIV-1 Infection |
---|---|---|
0.03 - 10 | Up to 90% | |
0.1 - 10 | Significant reduction observed |
Antitumor Activity
This compound has also been investigated for its antitumor properties, particularly in enhancing dendritic cell (DC)-based immunotherapies. Studies indicate that:
- It promotes the proliferation and activation of splenic T cells and natural killer (NK) cells.
- In murine models, this compound improved the antitumor effects when combined with DCs loaded with tumor lysates, leading to delayed tumor growth and reduced metastasis .
Table 2: Antitumor Effects of this compound
Study | Tumor Model | Treatment | Outcome |
---|---|---|---|
B16 melanoma | This compound + DCs | Delayed tumor growth | |
MCA-38 | This compound + DCs | Suppressed pulmonary metastasis |
Cytotoxicity Profile
While this compound exhibits potent biological activity, its cytotoxicity has also been assessed. A study reported that at higher concentrations (≥50 µM), this compound could lead to significant cell death in RAW264.7 cells, indicating a need for careful dose management during therapeutic applications .
Table 3: Cytotoxicity Data
Compound | CC50 (µM) | EC50 (µM) | Therapeutic Index (TI) |
---|---|---|---|
This compound | >50 | 134 | >0.37 |
R-848 | >25 | 23.5 | >1.06 |
Propiedades
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJATBIERQTCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032731 | |
Record name | Gardiquimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020412-43-4 | |
Record name | 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gardiquimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020412434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gardiquimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1020412-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GARDIQUIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Gardiquimod is a small molecule that acts as a potent and selective agonist of TLR7. [] TLR7 is an intracellular receptor primarily found in endosomes and plays a critical role in recognizing single-stranded RNA (ssRNA) from viruses, thereby activating the innate immune system. [] Upon binding to TLR7, this compound initiates a signaling cascade involving the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB. [, ] This activation ultimately results in the production of various pro-inflammatory cytokines, including interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs) like IL-6 and IL-12. [, , , ]
A: The antiviral effects of this compound are attributed to its ability to induce a potent antiviral state within cells. [] This is achieved through the upregulation of various interferon-stimulated genes (ISGs) following TLR7 activation. [] These ISGs encode proteins with diverse antiviral activities, effectively limiting viral replication and spread. []
A: this compound's ability to stimulate the production of cytokines like IL-12 from dendritic cells (DCs) is crucial for bridging innate and adaptive immunity. [] IL-12 is known to promote the differentiation of naïve T cells into Th1 cells, which are critical for cell-mediated immunity and effective against intracellular pathogens and tumors. [, ]
ANone: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. Further investigation into chemical databases or the manufacturer's information would be necessary.
A: this compound is not reported to possess catalytic properties. Its primary mode of action revolves around its ability to bind and activate TLR7, initiating a downstream signaling cascade that ultimately elicits an immune response. [, ]
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the binding interactions of this compound and other structurally similar imidazoquinoline derivatives with TLR7 and TLR8. [] These simulations have provided insights into the selectivity mechanisms of these agonists towards TLR7 and TLR8, highlighting the significance of van der Waals interactions in the binding process. []
A: While the provided excerpts do not offer a detailed analysis of this compound-specific modifications, they do indicate that structural differences, particularly in the aliphatic tail of imidazoquinolines, influence their binding affinities and selectivity profiles for TLR7 and TLR8. [] For instance, the presence of a flexible and hydrophobic aliphatic side chain in Hybrid-2 results in stronger van der Waals interactions with TLR7 compared to TLR8, contributing to its enhanced TLR7 selectivity. [] Conversely, the positively charged side chain in this compound leads to weaker interactions with both TLR7 and TLR8, explaining its relatively weak agonist activity towards both receptors. []
A: Researchers have explored the encapsulation of this compound into poly (lactic-co-glycolic acid) (PLGA) nanoparticles to facilitate intracellular delivery and enhance its therapeutic efficacy. [] This approach aims to protect this compound from degradation and improve its uptake by target cells, ultimately enhancing its immunomodulatory effects. []
ANone: Unfortunately, the provided research excerpts do not provide detailed information on this compound's absorption, distribution, metabolism, and excretion (ADME) profile. Further research in this area is crucial to understand its systemic exposure and potential for clinical application.
A: Researchers have employed a range of in vitro models, including human peripheral blood mononuclear cells (PBMCs), [, , ] dendritic cells (DCs), [, , ] and various cancer cell lines, [, , , ] to investigate this compound's effects on immune cell activation, cytokine production, and antitumor activity. These models provide valuable insights into the cellular and molecular mechanisms underlying this compound's actions.
A: Yes, this compound has demonstrated promising results in preclinical animal models. For instance, intraperitoneal pretreatment with this compound has been shown to improve survival rates and attenuate liver injury in a mouse model of sepsis. [] This protective effect was associated with reduced levels of reactive oxygen species (ROS) and inflammatory cytokines like IL-6, suggesting its potential in mitigating organ damage. [] Moreover, this compound has shown efficacy as an adjuvant in enhancing immune responses to vaccines in animal models. [, ]
A: While the provided excerpts do not explicitly mention this compound's evaluation in clinical trials, they highlight that other TLR7 agonists, such as Resiquimod (R848), are currently being investigated in clinical trials for their antiviral potential and as adjuvants for vaccines. []
ANone: While the research excerpts do not provide a comprehensive safety profile of this compound, they highlight its ability to modulate immune responses, which necessitates careful consideration of potential adverse effects, especially with prolonged or systemic administration.
A: The use of nanoparticle-based delivery systems, such as PLGA nanoparticles, has been investigated for this compound. [] This strategy aims to improve its delivery to target cells and tissues, potentially enhancing its therapeutic efficacy and minimizing off-target effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.